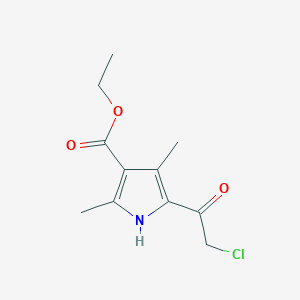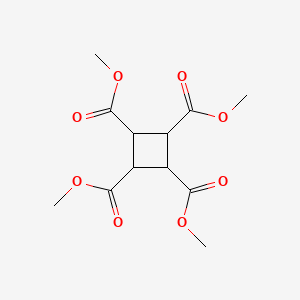
(R)-1-(2-Methoxyphenyl)ethanamine
Overview
Description
“®-1-(2-Methoxyphenyl)ethanamine” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as “®-1-(2-Methoxyphenyl)ethylamine” and "(1R)-1-(2-methoxyphenyl)ethanamine" .
Molecular Structure Analysis
The molecular structure of “®-1-(2-Methoxyphenyl)ethanamine” consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is “InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1” and the InChIKey is "VENQOHAPVLVQKV-SSDOTTSWSA-N" .
Physical And Chemical Properties Analysis
“®-1-(2-Methoxyphenyl)ethanamine” has a molecular weight of 151.21 g/mol . It has a XLogP3-AA value of 1.2, indicating its lipophilicity . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass of this compound are both 151.099714038 g/mol . The topological polar surface area is 35.2 Ų .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Analytical Chemistry and Forensic Sciences
In the field of analytical chemistry and forensic sciences, (R)-1-(2-Methoxyphenyl)ethanamine derivatives are identified and characterized for various purposes. For instance, gas chromatography–mass spectrometry analysis is used for the identification of substances like 25X-NBOMe, which include (R)-1-(2-Methoxyphenyl)ethanamine as a structural component (Lum, Brophy, & Hibbert, 2016).
Pharmacokinetics and Metabolism
The metabolism and pharmacokinetics of drugs containing (R)-1-(2-Methoxyphenyl)ethanamine are crucial in understanding their biological effects. For instance, studies on the metabolism of substances like 25I-NBOMe in human serum offer insights into the biotransformations they undergo in the body, aiding in clinical toxicology testing (Poklis, Charles, Wolf, & Poklis, 2013).
Environmental Impact and Biodegradation
The compound also has relevance in environmental studies. Research on the dechlorination of methoxychlor, a pesticide with a structure similar to (R)-1-(2-Methoxyphenyl)ethanamine, by bacterial species, highlights the environmental degradation processes of such compounds (Satsuma & Masuda, 2012).
Neuropharmacology
In neuropharmacology, derivatives of (R)-1-(2-Methoxyphenyl)ethanamine are studied for their effects on serotonin receptors, contributing to our understanding of their hallucinogenic effects and potential therapeutic applications (Elmore et al., 2018).
Antibacterial Applications
Compounds derived from (R)-1-(2-Methoxyphenyl)ethanamine have been synthesized and tested for their antibacterial properties against organisms like Escherichia coli, indicating potential applications in developing new antibacterial agents (Abbasi et al., 2019).
Catalysis and Chemical Reactions
This compound is also used in the fieldof catalysis, where its derivatives are utilized in various chemical reactions. For example, chiral (imino)pyridine/phosphine palladium(II) complexes, derived from compounds structurally similar to (R)-1-(2-Methoxyphenyl)ethanamine, have shown applications as catalysts in reactions like the methoxycarbonylation of styrene (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).
Computational Chemistry and Drug Development
In computational chemistry and drug development, derivatives of (R)-1-(2-Methoxyphenyl)ethanamine are subjected to DFT calculations and molecular docking to assess their potential as therapeutic agents. Such studies can provide insights into their antimicrobial and antidiabetic properties, as well as their potential as COVID-19 inhibitors (G, K, P, & N, 2023).
Analytical Method Development
Analytical methods are developed for the characterization of (R)-1-(2-Methoxyphenyl)ethanamine derivatives. Techniques like GC-MS, LC-MS, and NMR are used to identify and analyze these compounds, which is crucial for understanding their properties and potential uses (Zuba & Sekuła, 2013).
Chiral Resolution and Pharmaceutical Synthesis
The compound is involved in chiral resolution processes, which are essential for producing enantiomerically pure pharmaceuticals. Studies on the optical resolution of 1-(3-Methoxyphenyl)ethylamine, a similar compound, using mandelic acid demonstrate its significance in synthesizing chiral drugs (Sakai et al., 1993).
Structural and Coordination Chemistry
In structural and coordination chemistry, ligands derived from (R)-1-(2-Methoxyphenyl)ethanamine are synthesized and characterized. These ligands form complexes with metals, showing potential in catalysis and materials science (Canary et al., 1998).
Environmental Toxicology
Environmental toxicology studies involve investigating the metabolism of compounds like methoxychlor, structurally related to (R)-1-(2-Methoxyphenyl)ethanamine, by intestinal bacteria. This research provides insights into the biodegradation and potential health impacts of environmental contaminants (Yim et al., 2008).
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQOHAPVLVQKV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357393 | |
| Record name | (R)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Methoxyphenyl)ethanamine | |
CAS RN |
68285-23-4 | |
| Record name | (αR)-2-Methoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(2-Methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R)-2-Methoxy-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















